2-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
[1-(3-chlorophenyl)triazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O/c19-15-6-3-7-16(10-15)23-12-17(20-21-23)18(24)22-9-8-13-4-1-2-5-14(13)11-22/h1-7,10,12H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUCZYRNLSXFKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting with the formation of the triazole ring. One common method involves the reaction of 3-chlorophenyl azide with an alkyne to form the triazole ring via a “click chemistry” approach . The tetrahydroisoquinoline moiety can be synthesized through a Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst . The final step involves coupling the triazole and tetrahydroisoquinoline units under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Chemical Reactions Analysis
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
The triazole moiety is known for its important role in medicinal chemistry due to its ability to modulate biological activity. Recent studies have highlighted the antiproliferative properties of compounds containing the triazole structure. For example, derivatives of 1H-1,2,3-triazole have demonstrated significant activity against various cancer cell lines, including non-small cell lung cancer (NSCLC) and leukemia cells .
Case Study: Antiproliferative Effects
In a study evaluating several triazole-containing compounds, it was found that certain derivatives exhibited antiproliferative activity comparable to established chemotherapeutics like doxorubicin. The specific activity of these compounds was attributed to their ability to inhibit cell proliferation and induce apoptosis in cancer cells .
Antimicrobial Properties
Compounds with the triazole ring have also been investigated for their antimicrobial activities . Research indicates that 1H-1,2,3-triazoles possess significant antibacterial and antifungal properties. For instance, a series of synthesized triazole derivatives showed promising results against various microbial strains, suggesting their potential as new antimicrobial agents .
Case Study: Antimicrobial Efficacy
A study focusing on 4-substituted 1,2,3-triazole derivatives demonstrated significant antibacterial activity against Enterococcus faecalis. The minimal inhibitory concentrations (MICs) for these compounds were notably low, indicating their effectiveness as potential therapeutic agents against resistant bacterial strains .
Drug Design and Development
The structural complexity of 2-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline makes it a valuable candidate in drug design. Its unique combination of functional groups allows for the exploration of various pharmacological profiles.
ADME Properties
Computer-aided drug design studies have suggested that the synthesized triazole derivatives exhibit favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. This makes them suitable candidates for further development into therapeutic agents .
Given its diverse biological activities and favorable pharmacokinetic properties, further exploration of 2-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline is warranted. Future research could focus on:
- Optimizing synthesis routes for improved yields.
- Conducting in vivo studies to assess therapeutic efficacy.
- Investigating potential side effects and toxicity profiles.
Mechanism of Action
The mechanism of action of 2-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function . This binding can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, ultimately resulting in cell death or inhibition of cell growth .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Triazole Role : The 1,2,3-triazole ring acts as a bioisostere for amide bonds, improving metabolic stability while maintaining hydrogen-bonding capacity .
- Chlorophenyl Impact: 3-Chlorophenyl groups enhance lipophilicity and π-stacking but may increase toxicity risks compared to non-halogenated analogues .
- Scaffold Flexibility: Replacing tetrahydroisoquinoline with piperazine or thiomorpholine alters pharmacokinetics but requires balancing solubility and target affinity .
Biological Activity
The compound 2-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline is a member of the triazole family, known for its diverse biological activities. Its unique structure combines a triazole moiety with a tetrahydroisoquinoline scaffold, which has been associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential supported by case studies and research findings.
Chemical Structure and Synthesis
The molecular formula for this compound is . The synthesis typically involves multi-step organic reactions, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC) method. This reaction is often referred to as "click chemistry" and allows for the efficient formation of triazole derivatives.
Synthetic Route
- Preparation of Triazole Core : An azide reacts with an alkyne in the presence of a copper(I) catalyst.
- Formation of Tetrahydroisoquinoline : This can be achieved through reductive amination or other coupling reactions.
- Final Coupling : The triazole and tetrahydroisoquinoline components are linked via amide or carbonyl formation.
Biological Activities
The biological activities of 2-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline have been explored in various studies. Notable activities include:
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : Compounds similar to 2-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline have demonstrated potent antifungal effects against various Candida species. In vitro studies revealed minimum inhibitory concentrations (MICs) significantly lower than standard antifungal agents .
Antiparasitic Activity
The compound has shown promise against parasitic infections:
- Trypanocidal Activity : Analogous compounds have exhibited activity against Trypanosoma cruzi, demonstrating IC50 values in the low micromolar range (e.g., 0.21 µM for potent analogs) . This suggests potential utility in treating Chagas disease.
Anticancer Activity
Triazole derivatives are also recognized for their anticancer properties:
- Cytotoxicity Against Cancer Cells : The compound's analogs have been tested against various cancer cell lines with promising results. For example, certain derivatives showed comparable potency to doxorubicin in leukemic cells .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Pathways : Triazoles can inhibit specific enzymes critical for pathogen survival or cancer cell proliferation.
- Disruption of Cell Membrane Integrity : Some studies suggest that these compounds may compromise cell membrane integrity in fungi and parasites.
- Interaction with DNA/RNA : Certain triazole derivatives may intercalate or bind to nucleic acids, disrupting replication or transcription processes.
Case Studies and Research Findings
Several studies highlight the efficacy and potential applications of triazole-based compounds:
Q & A
Basic: What are the recommended synthetic strategies for preparing 2-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]-tetrahydroisoquinoline derivatives?
Answer:
The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core. Key steps include:
- Click chemistry : Reacting 3-chlorophenyl azides with terminal alkynes (e.g., propargyl-tetrahydroisoquinoline precursors) under Cu(I) catalysis (e.g., CuSO₄/Na ascorbate) in solvents like DMF/H₂O .
- Acylation : Post-cycloaddition, the carbonyl group is introduced via coupling reactions (e.g., using EDCI/HOBt for amide bond formation) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended for isolating pure products .
Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm regioselectivity of the triazole ring and substitution patterns .
- X-ray crystallography : Resolve stereochemical ambiguities and validate the triazole-isoquinoline conformation. For example, monoclinic crystal systems (space group P2₁/c) are common for related analogs .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) .
Basic: How can researchers screen this compound for preliminary biological activity?
Answer:
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM concentrations .
- Enzyme inhibition : Acetylcholinesterase (AChE) inhibition via Ellman’s method to assess neuroactivity .
- Control compounds : Include known inhibitors (e.g., tacrine for AChE) to benchmark activity .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Answer:
- Substituent variation :
- Biological testing : Compare analogs in dose-response assays to identify critical pharmacophores. For example, triazole-linked quinoline derivatives show enhanced antimicrobial activity with halogen substituents .
Advanced: What computational approaches predict binding modes and pharmacokinetic properties?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., AChE or bacterial enzymes). Focus on hydrogen bonding with triazole and hydrophobic interactions with the chlorophenyl group .
- MD simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability in binding pockets .
- ADMET prediction : Tools like SwissADME to evaluate logP (target <5), BBB permeability, and CYP450 interactions .
Advanced: How to resolve contradictory bioactivity data across studies?
Answer:
- Structural validation : Confirm compound purity via HPLC (>95%) and crystallography to rule out impurities or isomerism .
- Assay standardization :
- Synergistic analysis : Test combinations with adjuvants (e.g., efflux pump inhibitors) to explain variability in antimicrobial results .
Advanced: What strategies improve solubility and bioavailability for in vivo studies?
Answer:
- Prodrug design : Introduce phosphate or PEG groups at the tetrahydroisoquinoline nitrogen to enhance aqueous solubility .
- Nanocarriers : Encapsulate the compound in liposomes (e.g., DOPE/CHEMS) or PLGA nanoparticles for sustained release .
- Salt formation : Hydrochloride salts improve crystallinity and dissolution rates .
Advanced: How to validate off-target effects in multi-target drug design?
Answer:
- Proteomic profiling : Use affinity chromatography (immobilized compound) with MS/MS to identify unintended protein binders .
- Kinase panel screening : Test against 50+ kinases (e.g., Eurofins KinaseProfiler) to assess selectivity .
- CRISPR-Cas9 gene editing : Knock out suspected off-target genes (e.g., cytochrome P450) in cell models to isolate primary mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
